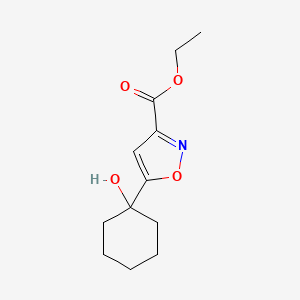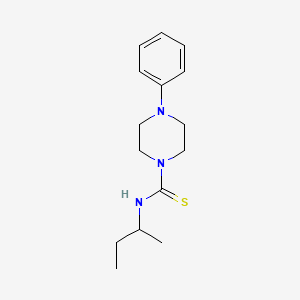
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as FBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. FBM is a member of the benzofuran class of compounds and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
A study by Kim, Robertson, and Guiver (2008) detailed the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone (FBP) for the copolymerization of poly(arylene ether sulfone). This process, involving aromatic nucleophilic substitution, aimed at producing comb-shaped sulfonated poly(arylene ether sulfone) copolymers with excellent properties for use as polyelectrolyte membrane materials in fuel cells, showing high proton conductivity. This research underscores the significance of fluorinated compounds in developing materials with potential energy applications (Kim et al., 2008).
Antibiotics with β-lactam Structure
Woulfe and Miller (1985) explored the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing a new class of heteroatom-activated β-lactam antibiotics. The study demonstrated significant activity predominantly against Gram-negative bacteria, illustrating the chemical compound's relevance in antibiotic development (Woulfe & Miller, 1985).
Synthesis of Substituted Azetidinones
Jagannadham et al. (2019) highlighted the synthesis of substituted azetidinones derived from a dimer of Apremilast, focusing on the design of 2-azetidinones scaffolds due to their biological and pharmacological potencies. This work contributes to the field of medicinal chemistry, specifically in the synthesis of compounds with potential therapeutic applications (Jagannadham et al., 2019).
Fluorinated Fluorophores for Spectroscopic Applications
Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated benzophenones and related compounds, demonstrating their application in enhancing photostability and improving spectroscopic properties of fluorophores. This synthesis route provides scalable access to novel fluorinated analogs of common dyes, underlining the importance of such chemical structures in advancing spectroscopic and imaging techniques (Woydziak et al., 2012).
Cholesterol Absorption Inhibition
Rosenblum et al. (1998) designed and synthesized SCH 58235, a potent inhibitor of cholesterol absorption, demonstrating the role of fluorophenyl compounds in developing therapeutics for cholesterol-related disorders. This research highlights the compound's structure-activity relationship and its efficacy in lowering plasma cholesterol (Rosenblum et al., 1998).
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c1-25-16-4-2-3-12-9-17(26-18(12)16)19(22)21-10-15(11-21)27(23,24)14-7-5-13(20)6-8-14/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIROLNYRWRFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)
![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)
